molecular formula C14H19NO B1679966 dl-Normetazocine CAS No. 25144-78-9

dl-Normetazocine

Cat. No. B1679966
CAS RN: 25144-78-9
M. Wt: 217.31 g/mol
InChI Key: DXESFJJJWBHLJX-HERUPUMHSA-N
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Description

Dl-Normetazocine, also known as Norpentazocine, is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 . It has been identified to have antagonistic and analgesic activities .


Synthesis Analysis

Dl-Normetazocine is a precursor for the preparation of (±)-Pentazocine, (±)-Cyclazocine, and other compounds . The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is deeply affected by the nature of their N-substituents . The synthesis and pharmacological evaluation of novel derivatives of the lead LP1, a multitarget opioid analgesic compound featuring an N-phenylpropanamido substituent, have been reported .


Molecular Structure Analysis

Dl-Normetazocine contains a total of 37 bonds; 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is deeply affected by the nature of their N-substituents . The N-substituent structural variations in the opioid receptor profile of cis-(−)-N-normetazocine derivatives have been studied .

Scientific Research Applications

Receptor Affinity Studies

  • Sigma, PCP, and Mu Opioid Receptors : dl-Normetazocine, particularly its enantiomers, has been pivotal in classifying the sigma receptor distinct from PCP (NMDA), opioid, and dopamine receptors. For instance, (+)-N-(dimethylallyl)-N-normetazocine showed higher potency and selectivity for the sigma receptor. These enantiomers exhibit significant selectivity and affinity for sigma sites, with distinct affinities for PCP and mu opioid receptors as well (Carroll et al., 1992).

Neuropharmacological Research

  • Influence on Acetylcholine Release : Studies have examined the effects of dl-Normetazocine on acetylcholine release in the brain. It was observed that dl-Normetazocine does not modify electrically evoked tritium efflux in various brain areas but enhances the evoked release in certain conditions, suggesting its role in modulating neurotransmitter release (Siniscalchi et al., 1987).

Opioid Receptor Research

  • Agonist-Antagonist Actions and Stereochemistry : Various derivatives of dl-Normetazocine have been synthesized and tested for their agonist-antagonist properties at opioid receptors. The research has contributed to understanding the stereochemical aspects that influence opioid receptor activity, providing insights into the development of new analgesics (Aceto et al., 1984).

Radiochemical Studies

  • Development of Radiotracers : dl-Normetazocine has been involved in the synthesis of radiotracers for studying sigma receptors using positron emission tomography (PET). These studies are crucial in developing diagnostic tools for neurological and psychiatric conditions (Musachio et al., 1994).

Future Directions

The N-normetazocine nucleus has mainly been employed for the design of opioid analgesics, although it is a versatile structure . The future directions of dl-Normetazocine research could involve the synthesis and pharmacological evaluation of novel derivatives, with a focus on the development of new analgesics for pain treatment .

properties

IUPAC Name

(1R,9R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESFJJJWBHLJX-AVHHSYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2CC3=C([C@@]1(CCN2)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Normetazocine

CAS RN

25144-78-9
Record name (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HE Shannon - Journal of Pharmacology and Experimental …, 1983 - Citeseer
Methods Subjects. The subjects were 24 Fischer-derived F344 male rats (Harlan Industries, Indianapolis, IN) weighing 200 to 250 g at the start of discrimination training. Between …
Number of citations: 95 citeseerx.ist.psu.edu

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